1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
N-[4-(methylthio)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methylthio group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring, both connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylthio)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-(methylthio)aniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of N-[4-(methylthio)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylthio)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
N-[4-(methylthio)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. It is studied for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-(methylthio)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methylthio)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea
- N-[4-(methylthio)phenyl]-N’-[4-(trifluoromethyl)phenyl]urea
- N-[4-(methylthio)phenyl]-N’-[2-(chloromethyl)phenyl]urea
Uniqueness
N-[4-(methylthio)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning influences the compound’s electronic properties and reactivity. The presence of both methylthio and trifluoromethyl groups imparts distinct chemical characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13F3N2OS |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H13F3N2OS/c1-22-11-8-6-10(7-9-11)19-14(21)20-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
InChI Key |
KGDVFDITDSTXHC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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